![molecular formula C12H16F2N4O2 B14007776 1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] CAS No. 13907-99-8](/img/structure/B14007776.png)
1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] is a chemical compound with the molecular formula C₁₂H₁₆F₂N₄O₂ It is characterized by the presence of two urea groups attached to a benzene ring, with each urea group further substituted with a 2-fluoroethyl group
Métodos De Preparación
The synthesis of 1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] typically involves the reaction of 1,4-diaminobenzene with 2-fluoroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluoroethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted to explore its potential use in drug development.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with biological molecules, influencing their activity. The fluoroethyl groups may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparación Con Compuestos Similares
1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] can be compared with similar compounds such as:
- 1,1’-Benzene-1,4-diylbis[3-(2-chloroethyl)urea]
- 1,1’-Benzene-1,4-diylbis[3-(2-bromoethyl)urea]
These compounds share a similar core structure but differ in the substituents attached to the urea groups. The presence of different halogen atoms (fluorine, chlorine, bromine) can influence their chemical reactivity and biological activity, highlighting the uniqueness of 1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea].
Propiedades
Número CAS |
13907-99-8 |
|---|---|
Fórmula molecular |
C12H16F2N4O2 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-3-[4-(2-fluoroethylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C12H16F2N4O2/c13-5-7-15-11(19)17-9-1-2-10(4-3-9)18-12(20)16-8-6-14/h1-4H,5-8H2,(H2,15,17,19)(H2,16,18,20) |
Clave InChI |
NNUOIMVEXIIHOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NCCF)NC(=O)NCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


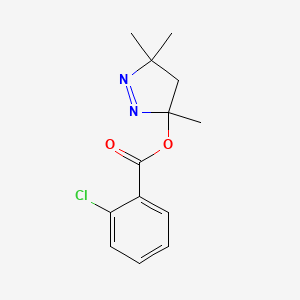


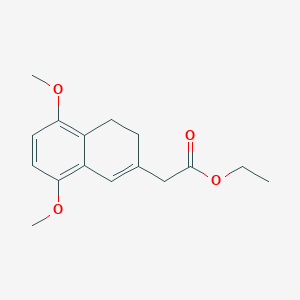
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide](/img/structure/B14007719.png)
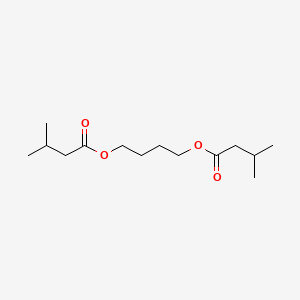
![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)
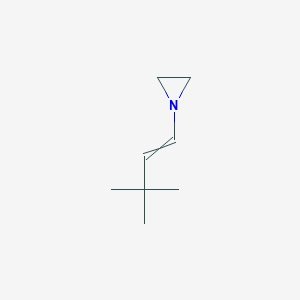
![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
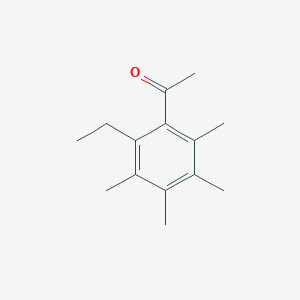
![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14007774.png)
![N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14007782.png)

